2-Iodosobenzoic acid
Overview
Description
2-Iodosobenzoic acid is an organic compound with the molecular formula C7H5IO3. It is a hypervalent iodine compound, known for its role as an oxidizing agent in organic synthesis. This compound is particularly useful in the oxidation of alcohols to aldehydes and ketones, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodosobenzoic acid can be synthesized from 2-iodobenzoic acid through oxidation. One common method involves the use of potassium bromate and sulfuric acid as oxidants. Another widely used method employs oxone (potassium peroxymonosulfate) in an aqueous solution. The reaction is typically carried out at elevated temperatures, around 70°C, to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for larger scale production. The use of oxone in aqueous solution is preferred due to its efficiency and environmental friendliness. The reaction mixture is heated to 70°C, and the product is crystallized out of the solution, yielding high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Iodosobenzoic acid undergoes various chemical reactions, primarily oxidation reactions. It is known to oxidize vicinal sulfhydryls to disulfides, which can lead to the inactivation or conformational changes in enzymes. It also cleaves tryptophanyl peptide bonds .
Common Reagents and Conditions:
Oxidation: Common reagents include oxone and potassium bromate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Substitution: this compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups under appropriate conditions.
Major Products:
Oxidation of Alcohols: The primary products are aldehydes and ketones.
Disulfide Formation: The oxidation of vicinal sulfhydryls results in the formation of disulfides.
Scientific Research Applications
2-Iodosobenzoic acid has a wide range of applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-iodosobenzoic acid involves its role as an oxidizing agent. It oxidizes vicinal sulfhydryls to disulfides, leading to the inactivation or conformational changes in enzymes. This oxidation process involves the transfer of electrons from the substrate to the iodine atom, forming a radical cation intermediate, which is then converted to the final product .
Comparison with Similar Compounds
2-Iodoxybenzoic Acid: Another hypervalent iodine compound used as an oxidizing agent.
Dess-Martin Periodinane: A hypervalent iodine reagent known for its efficiency in oxidizing primary alcohols to aldehydes and secondary alcohols to ketones.
Uniqueness: 2-Iodosobenzoic acid is unique in its ability to oxidize vicinal sulfhydryls to disulfides, a property not commonly found in other hypervalent iodine compounds. This makes it particularly valuable in biochemical research for studying enzyme activity and protein structure .
Properties
IUPAC Name |
2-iodosylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPHDUVGLXEIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075382 | |
Record name | 2-Iodosylbenzoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8075382 | |
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Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 2-Iodosobenzoic acid | |
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CAS No. |
304-91-6, 27323-35-9 | |
Record name | 2-Iodosylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-91-6 | |
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Record name | 2-Iodosobenzoic acid | |
Source | ChemIDplus | |
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Record name | Benzoic acid, iodoso- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323359 | |
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Record name | 2-Iodosobenzoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34548 | |
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Record name | 2-Iodosylbenzoic acid | |
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Record name | 2-iodosylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.601 | |
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Record name | 2-IODOSOBENZOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVC3RT6T4K | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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